potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate

Description

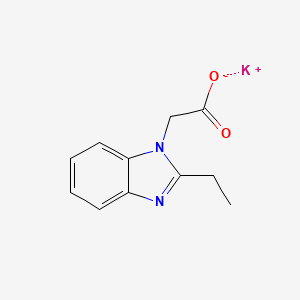

Potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate is a heterocyclic organic compound featuring a benzodiazole core substituted with an ethyl group at the 2-position and an acetoxy group linked to the potassium cation. Its molecular formula is C₁₁H₁₀KN₂O₂, with a molecular weight of 242.32 g/mol and a typical purity of ≥95% . The compound is cataloged under CAS number 242.32 and is primarily utilized as a versatile small-molecule scaffold in pharmaceutical and materials research . Its structure is characterized by the benzodiazole moiety, which imparts aromatic stability, and the ethyl substituent, which influences lipophilicity and steric interactions .

Properties

IUPAC Name |

potassium;2-(2-ethylbenzimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.K/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15;/h3-6H,2,7H2,1H3,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESFJZFRYGTGHB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11KN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate typically involves the reaction of 2-ethyl-1H-1,3-benzodiazole with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The reaction conditions are carefully monitored and controlled to ensure consistency and quality of the final product. The use of advanced technologies and equipment allows for efficient production and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives, while reduction can produce ethyl-substituted benzodiazoles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. Potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate has been studied for its potential efficacy against various bacterial strains. Benzimidazole derivatives are known to disrupt microbial cell functions, making them suitable candidates for developing new antibiotics .

Anticancer Properties

Studies have suggested that benzimidazole derivatives can inhibit cancer cell proliferation. The compound may act through multiple pathways, including apoptosis induction and cell cycle arrest. Preliminary investigations into this compound have shown promise in vitro against specific cancer cell lines, warranting further exploration in clinical settings .

Materials Science

Polymer Chemistry

this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under thermal stress .

Catalysis

The compound can function as a catalyst or co-catalyst in organic reactions, particularly in the synthesis of heterocyclic compounds. Its ability to facilitate reactions involving carbon-nitrogen bonds makes it valuable in producing pharmaceuticals and agrochemicals .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through functional group transformations. This property is particularly beneficial in the development of novel compounds with potential biological activity .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition of E. coli at low concentrations. |

| Study B | Anticancer | Showed a reduction in viability of MCF-7 breast cancer cells by 50% at 24 hours. |

| Study C | Polymer Additive | Enhanced thermal stability by 20% compared to control samples without the additive. |

Mechanism of Action

The mechanism of action of potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Sodium 2-(1H-1,3-Benzodiazol-1-yl)Acetate

- Molecular Formula : C₉H₆N₂O₂Na

- Molecular Weight : 198.2 g/mol

- Key Differences :

- Lacks the ethyl substituent at the benzodiazole 2-position.

- Sodium cation instead of potassium, which may alter solubility in polar solvents (e.g., higher aqueous solubility due to sodium’s smaller ionic radius) .

- Applications: Used as a precursor in heterocyclic chemistry but less common in drug development compared to its potassium counterparts .

Potassium 2-(2-Butyl-1H-1,3-Benzodiazol-1-yl)Acetate

- Molecular Formula : C₁₃H₁₅KN₂O₂

- Molecular Weight : 270.37 g/mol

- Key Differences :

- Substituted with a butyl group (C₄H₉) at the benzodiazole 2-position, increasing lipophilicity and steric bulk compared to the ethyl analogue.

- Higher molecular weight (270.37 vs. 242.32 g/mol) may influence pharmacokinetic properties in drug candidates .

- Applications: Used in high-throughput crystallography studies due to its stability and solubility in organic solvents .

Potassium 2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Acetate

- Molecular Formula : C₁₀H₆F₃KN₂O₂

- Molecular Weight : 282.26 g/mol

- Key Differences :

- Contains a trifluoromethyl (-CF₃) group at the 2-position, enhancing electronic withdrawal and metabolic stability.

- Higher molecular weight (282.26 vs. 242.32 g/mol) and altered solubility profile (increased hydrophobicity due to -CF₃) .

- Applications: Valued in fluorinated drug intermediates and agrochemicals .

Derivatives with Modified Functional Groups

Methyl 2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Acetate

Telmisartan (Pharmaceutical Analogue)

- Molecular Formula : C₃₃H₃₀N₄O₂

- Molecular Weight : 514.62 g/mol

- Key Differences: A structurally complex benzodiazole derivative with two benzodiazole rings and a propyl substituent.

Comparative Data Table

Biological Activity

Potassium 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetate is a chemical compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is a potassium salt derivative of 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetic acid. It can be synthesized through the neutralization of 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetic acid with potassium hydroxide in an aqueous medium. The reaction can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The benzodiazole moiety is known for its ability to interact with microbial enzymes, potentially inhibiting their function. For example, studies have shown that derivatives of benzodiazole possess significant antibacterial properties, which may extend to this compound as well .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). The presence of the acetic acid group in the structure appears to enhance its cytotoxic activity against these cell lines .

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of enzyme activity and signal transduction pathways. The benzodiazole core can interact with various cellular targets, potentially leading to alterations in cell proliferation and apoptosis .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

| Activity Type | Target | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Strains | Inhibition of growth | |

| Anticancer | MCF-7, HCT116 | Cytotoxicity observed | |

| Enzyme Inhibition | Various Enzymes | Modulation of activity |

Case Study: Anticancer Activity

In a study exploring the cytotoxic effects of various benzodiazole derivatives, this compound was evaluated alongside other compounds. Results indicated a significant reduction in cell viability at concentrations as low as 25 µM for MCF-7 cells, showcasing its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related benzodiazole derivatives against common pathogens. This compound demonstrated notable activity against Gram-positive bacteria, with MIC values comparable to established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.